Lycorenine

Description

This compound has been reported in Hymenocallis littoralis, Lycoris radiata, and Narcissus munozii-garmendiae with data available.

from Lycoris radiata Herb. (Liliaceae); has vasodepressor effect; RN from 9th CI; RN given refers to (7alpha)-isome

Structure

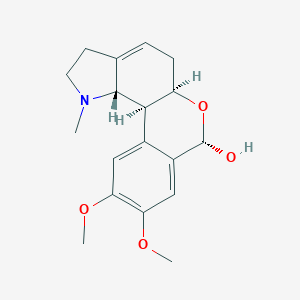

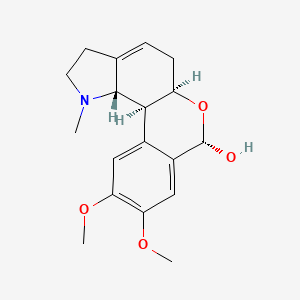

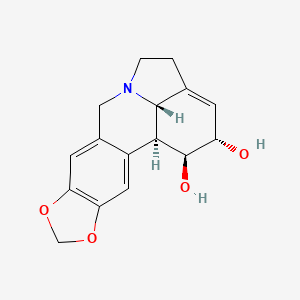

2D Structure

3D Structure

Propriétés

IUPAC Name |

(5aR,7S,11bS,11cS)-9,10-dimethoxy-1-methyl-3,5,5a,7,11b,11c-hexahydro-2H-isochromeno[3,4-g]indol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-19-7-6-10-4-5-13-16(17(10)19)11-8-14(21-2)15(22-3)9-12(11)18(20)23-13/h4,8-9,13,16-18,20H,5-7H2,1-3H3/t13-,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYYSQODIQWPDO-PILAGYSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CCC3C(C21)C4=CC(=C(C=C4C(O3)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC[C@@H]3[C@H]([C@@H]21)C4=CC(=C(C=C4[C@H](O3)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963901 | |

| Record name | 9,10-Dimethoxy-1-methyllycorenan-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-19-0 | |

| Record name | (5aR,7S,11bS,11cS)-1,2,3,5,5a,7,11b,11c-Octahydro-9,10-dimethoxy-1-methyl[2]benzopyrano[3,4-g]indol-7-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lycorenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dimethoxy-1-methyllycorenan-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Biological Activities of Lycorine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycorine is a prominent member of the Amaryllidaceae family of alkaloids, a class of natural compounds renowned for their structural diversity and significant biological activities.[1][2] First isolated in 1877, lycorine has been the subject of extensive research due to its immense therapeutic potential.[3] It is a pyrrolophenanthridine alkaloid that demonstrates a wide array of pharmacological effects, including potent anticancer, antiviral, anti-inflammatory, and acetylcholinesterase inhibitory activities.[4][5] Lycorine and its derivatives are particularly noted for their efficacy at low micromolar concentrations and their ability to act on various biological pathways, making them attractive lead compounds for the development of new therapeutic agents. This document provides an in-depth technical overview of the biological activities of lycorine, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways.

Biological Activities of Lycorine

Lycorine exhibits a broad spectrum of pharmacological effects, which are summarized below.

Anticancer Activity

Lycorine is a potent anticancer agent, demonstrating high specificity and activity against numerous cancer cell lines, including those resistant to conventional drugs. Its cytotoxic effects are often observed at single-digit micromolar concentrations, with a notable therapeutic ratio, being significantly more active against cancer cells than normal cells. The anticancer mechanisms of lycorine are multifaceted and involve the induction of apoptosis, cell cycle arrest, and inhibition of autophagy and metastasis.

-

Apoptosis Induction: Lycorine triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It downregulates anti-apoptotic proteins like Bcl-2 and Mcl-1 while increasing the expression of pro-apoptotic proteins such as BAX. This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3. Lycorine can also activate the extrinsic pathway by upregulating death receptor ligands like TNF-α, leading to the activation of caspase-8.

-

Cell Cycle Arrest: The compound can halt the proliferation of cancer cells by arresting the cell cycle at different phases. In multiple myeloma and chronic myelocytic leukemia cells, lycorine induces G0/G1 phase arrest by downregulating cyclin D1 and CDK4. In other cancer types, such as ovarian cancer, it can cause arrest at the G2/M phase. This cell cycle inhibition is sometimes linked to the inhibition of histone deacetylase (HDAC) and the upregulation of p53 and p21.

-

Autophagy and Metastasis Inhibition: Lycorine has been shown to inhibit autophagy in cancer cells, which can lead to the accumulation of damaged mitochondria and increased reactive oxygen species (ROS), ultimately contributing to cell death. It also demonstrates the ability to inhibit cancer cell invasion and metastasis.

Antiviral Activity

Lycorine possesses broad-spectrum antiviral properties against a range of RNA and DNA viruses. It has shown inhibitory activity against poliovirus, herpes simplex virus (HSV), severe acute respiratory syndrome-associated coronavirus (SARS-CoV), enterovirus 71 (EV71), influenza virus, and Zika virus (ZIKV). The primary mechanisms of its antiviral action include the inhibition of viral protein synthesis and the suppression of viral RNA-dependent RNA polymerase (RdRp) activity. For instance, in EV71, lycorine blocks the elongation of the viral polyprotein during translation.

Anti-inflammatory Activity

The anti-inflammatory effects of lycorine are well-documented. It can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. By blocking this pathway, lycorine suppresses the production of pro-inflammatory mediators such as TNF-α and nitric oxide. Studies have shown that lycorine can attenuate lipopolysaccharide (LPS)-induced acute lung injury by targeting the HMGB1/TLRs/NF-κB pathway.

Acetylcholinesterase (AChE) Inhibition

Lycorine and its derivatives have emerged as novel inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the degradation of the neurotransmitter acetylcholine. This activity makes them promising candidates for the treatment of Alzheimer's disease, where cholinergic dysfunction is a key pathological feature. Certain lycorine analogs have demonstrated inhibitory potency significantly greater than that of galanthamine, a commercially available anti-Alzheimer's drug.

Other Biological Activities

Beyond the major activities listed above, lycorine has also been reported to have:

-

Anti-parasitic and Anti-malarial Effects: It is potent against parasites such as Plasmodium falciparum, the causative agent of malaria.

-

Antibacterial and Antifungal Properties.

-

Topoisomerase Inhibition.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for the biological activities of lycorine and its derivatives against various targets.

Table 1: Anticancer Activity (IC₅₀ Values) of Lycorine and Its Derivatives

| Compound/Derivative | Cancer Cell Line | Description | IC₅₀ (µM) | Reference |

| Lycorine | A549 | Non-small-cell lung cancer | 1.0 - 6.5 | |

| Lycorine | HCT116 | Colon carcinoma | 3.8 - 6.4 | |

| Lycorine | SK-OV-3 | Ovarian carcinoma | 3.0 | |

| Lycorine | NCI-H460 | Large-cell lung cancer | 6.5 | |

| Lycorine | K562 | Human myelogenous leukemia | 7.5 | |

| Lycorine | HL-60 | Promyelocytic leukemia | 1.0 | |

| Lycorine | MCF-7 | Breast adenocarcinoma | 0.7 - 7.8 | |

| Lycorine | T24 | Bladder cancer | 7.5 | |

| Lycorine | HepG2 | Liver cancer | 2-10 | |

| Lycorine Derivative 9a | SK-OV-3 | Ovarian carcinoma | 4.5 | |

| Lycorine Derivative 9b | MCF-7 | Breast adenocarcinoma | 5.2 | |

| Lycorine Derivative 9d | K562 | Human myelogenous leukemia | 6.1 |

Table 2: Antiviral Activity of Lycorine

| Virus | Cell Line | Parameter | Value (nM) | Reference |

| SARS-CoV | Vero E6 | EC₅₀ | 15.7 ± 1.2 | |

| SARS-CoV | Vero E6 | CC₅₀ | 14980.0 ± 912.0 |

Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

| Compound/Derivative | Enzyme | IC₅₀ (µM) | Reference |

| Lycorine | eeAChE | 213 | |

| 1-O-acetyllycorine (1) | hAChE | > 100 | |

| 1-O-acetyllycorine (1) | hBChE | 15.6 ± 1.2 | |

| 2-O-acetyllycorine (2) | hAChE | 36.4 ± 1.5 | |

| 2-O-acetyllycorine (2) | hBChE | 1.1 ± 0.1 | |

| Derivative 7 | hAChE | 12.3 ± 0.3 | |

| Derivative 7 | hBChE | 1.4 ± 0.1 |

*eeAChE: electric eel AChE; hAChE: human AChE; hBChE: human BChE

Signaling Pathways and Mechanisms of Action

The diverse biological effects of lycorine are mediated through its interaction with multiple cellular signaling pathways. Key pathways are visualized below using the DOT language.

Experimental Protocols

This section provides an overview of the standard methodologies used to evaluate the biological activities of lycorine.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of lycorine or its derivatives (e.g., ranging from 0.78 to 100 µM). Control wells receive medium with vehicle only.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

-

MTT Addition: A solution of MTT (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment: Cells are seeded and treated with lycorine at the desired concentrations for a specified time (e.g., 24 hours).

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and then stained with a solution containing a fluorescent DNA-intercalating agent, typically Propidium Iodide (PI), and RNase A to eliminate RNA interference.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

-

Data Analysis: The resulting data is analyzed using specialized software to generate a histogram that shows the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Antiviral Cytopathic Effect (CPE) Inhibition Assay

This assay is used to screen for compounds that can inhibit the destructive effect of a virus on host cells.

-

Cell Seeding: A monolayer of susceptible host cells (e.g., Vero E6 cells for SARS-CoV) is prepared in 96-well plates.

-

Infection and Treatment: The cells are infected with the virus at a specific multiplicity of infection (MOI). Simultaneously or shortly after, the cells are treated with serial dilutions of lycorine.

-

Incubation: The plates are incubated for several days until a significant cytopathic effect (CPE) is observed in the virus-infected, untreated control wells.

-

CPE Quantification: The extent of CPE is assessed. This can be done qualitatively by microscopic observation or quantitatively by measuring cell viability using a colorimetric assay like the MTS assay.

-

Analysis: The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits the viral CPE by 50%, is calculated. The 50% cytotoxic concentration (CC₅₀) is also determined in parallel on uninfected cells to calculate the selectivity index (SI = CC₅₀/EC₅₀).

Conclusion

Lycorine, a naturally occurring alkaloid from the Amaryllidaceae family, stands out as a molecule of significant pharmacological importance. Its potent anticancer, antiviral, and anti-inflammatory activities, coupled with its ability to modulate key cellular pathways such as apoptosis and cell cycle progression, underscore its potential as a lead compound in drug discovery. The quantitative data presented highlight its efficacy at low micromolar concentrations, and the detailed signaling pathways provide a clear framework for understanding its mechanisms of action. Further research into the structure-activity relationships of lycorine derivatives will be crucial for optimizing its therapeutic properties and reducing potential toxicity, paving the way for the development of novel and effective treatments for a range of human diseases.

References

- 1. Acetylcholinesterase inhibition within the lycorine series of Amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 3. Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsit.com [ijsit.com]

- 5. Multiple biological functions and pharmacological effects of lycorine - PMC [pmc.ncbi.nlm.nih.gov]

Lycorine: A Comprehensive Technical Guide on its Potential as a Broad-Spectrum Antiviral Agent

Introduction

Lycorine, a naturally occurring crystalline alkaloid, has emerged as a significant subject of interest within the scientific and drug development communities.[1][2] Extracted from various Amaryllidaceae species, such as the bush lily (Clivia miniata), surprise lilies (Lycoris), and daffodils (Narcissus), this compound has demonstrated a remarkable breadth of pharmacological activities.[1][3] While historically recognized for its toxicity, recent research has pivoted towards its potent antiviral properties, showcasing efficacy against a wide array of viral pathogens.[1] This technical guide provides a comprehensive overview of the current state of knowledge regarding lycorine's antiviral potential, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used in its evaluation. It is important to note that the term "Lycorenine" as specified in the topic is likely a misspelling of "Lycorine," which is the focus of the available scientific literature and this guide.

Antiviral Activity Spectrum

Lycorine has demonstrated a broad-spectrum inhibitory effect against numerous viruses, positioning it as a promising candidate for further therapeutic development. Its activity spans across different viral families, including RNA and DNA viruses.

RNA Viruses:

-

Coronaviruses: Lycorine has shown potent activity against several coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and SARS-CoV-2.

-

Flaviviruses: Its efficacy has been reported against Zika Virus (ZIKV), Dengue Virus (DENV), Yellow Fever Virus, and West Nile Virus.

-

Orthomyxoviruses: Lycorine effectively inhibits Influenza A virus (IAV) subtypes, including H1N1 and H5N1, as well as drug-resistant strains.

-

Picornaviruses: It has been shown to inhibit the replication of Poliovirus and Enterovirus 71 (EV71).

-

Bunyaviruses: Antiviral activity has been observed against Punta Toro virus and Rift Valley fever virus.

-

Retroviruses: Lycorine has been reported to have activity against Human Immunodeficiency Virus (HIV-1).

-

Togaviruses: It has shown inhibitory effects against Chikungunya virus (CHIKV), Sindbis virus (SINV), Semliki Forest virus (SFV), and Venezuelan equine encephalomyelitis virus (VEEV).

DNA Viruses:

-

Herpesviruses: Lycorine has demonstrated inhibitory effects against Herpes Simplex Virus 1 (HSV-1).

Quantitative Data on Antiviral Activity

The antiviral efficacy of lycorine has been quantified in numerous studies. The following tables summarize the key inhibitory and cytotoxic concentrations across various viruses and cell lines.

Table 1: Antiviral Activity of Lycorine against Coronaviruses

| Virus | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| SARS-CoV-2 | Vero E6 | 0.878 ± 0.022 | > 10 | > 11.39 | |

| SARS-CoV | Vero E6 | 1.021 ± 0.025 | > 10 | > 9.79 | |

| MERS-CoV | Vero E6 | 2.123 ± 0.053 | > 10 | > 4.71 |

| SARS-CoV-2 | Vero-E6 | 1.24 | >100 | >80.6 | |

Table 2: Antiviral Activity of Lycorine against Enteroviruses

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| Enterovirus 71 (EV71) | RD | 2.26 | 52.26 | 23.12 |

| Coxsackievirus A16 (CAV16) | RD | 1.57 | 52.26 | 33.29 | |

Table 3: Antiviral Activity of Lycorine against Other Viruses

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| Zika Virus (ZIKV) | Vero E6 | 0.39 | - | - | |

| Zika Virus (ZIKV) | ZIKV-Nanoluc | 0.13 | - | - |

| Duck Tembusu Virus (DTMUV) | BHK-21 | - | > 5 | - | |

Mechanism of Action

Lycorine exerts its antiviral effects through multiple mechanisms, often targeting both viral and host cellular factors.

1. Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

A primary mechanism of action for lycorine against several RNA viruses is the direct inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. Docking simulations have shown that lycorine can bind to the RdRp of SARS-CoV-2 with higher affinity than remdesivir. This interaction is thought to be non-nucleoside, meaning it binds to an allosteric site on the enzyme, inducing a conformational change that impairs its function.

2. Interference with Viral Protein Synthesis and Processing

Lycorine has been shown to inhibit the synthesis of viral proteins. For some viruses like Enterovirus 71, it interferes with the elongation of the viral polyprotein. In the case of Hepatitis C Virus (HCV), lycorine inhibits replication by downregulating the expression of the host protein hsc70.

3. Disruption of Viral Nuclear Export

For influenza A virus, lycorine disrupts the nuclear export of viral ribonucleoprotein (vRNP) complexes. It achieves this by specifically interfering with the de novo synthesis of the host nucleoporin Nup93, a key component of the nuclear pore complex. This disruption prevents the transport of newly synthesized viral components from the nucleus to the cytoplasm for assembly.

Caption: Lycorine's inhibition of Influenza A virus nuclear export.

4. Modulation of Host Signaling Pathways

Lycorine can also modulate host cell signaling pathways to create an antiviral state. For instance, it has been shown to induce a rapid up-regulation of the p38 MAPK signaling pathway. This activation enhances the expression of NLRP3 and Caspase-1, promoting the conversion of pro-IL-1β to its active form, IL-1β, which in turn suppresses viral replication.

Caption: Lycorine's modulation of the p38 MAPK signaling pathway.

5. Inhibition of Viral Entry

Studies on Duck Tembusu Virus (DTMUV) have indicated that lycorine can block viral internalization and entry into the host cell, demonstrating both antiviral and virucidal activities.

Experimental Protocols

The evaluation of lycorine's antiviral activity involves a range of standard virological and cell biology techniques.

Cell Lines and Virus Strains:

-

Cell Lines: Vero E6 (African green monkey kidney), Madin-Darby Canine Kidney (MDCK), A549 (human lung carcinoma), Calu-3 (human lung adenocarcinoma), RD (human rhabdomyosarcoma), and BHK-21 (baby hamster kidney) cells are commonly used.

-

Virus Strains: A variety of lab-adapted and clinical isolate strains of the viruses listed in the activity spectrum are utilized.

Cytotoxicity Assays:

-

Methodology: The 50% cytotoxic concentration (CC50) is typically determined using assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay. Cells are incubated with serial dilutions of lycorine for a specified period (e.g., 24-72 hours), and cell viability is measured spectrophotometrically.

Antiviral Activity Assays:

-

Plaque Reduction Assay: This assay is used to determine the 50% effective concentration (EC50). Confluent cell monolayers are infected with a known amount of virus and overlaid with medium containing different concentrations of lycorine. After incubation, plaques are visualized by staining, and the reduction in plaque number is quantified.

-

Quantitative Real-Time RT-PCR (qRT-PCR): This method quantifies the reduction in viral RNA levels in the supernatant of infected cells treated with lycorine.

-

Immunofluorescence Assay (IFA): IFA is used to visualize and quantify the expression of viral proteins (e.g., spike or nucleocapsid proteins) within infected cells.

-

Western Blotting: This technique is employed to detect and quantify the levels of specific viral proteins in cell lysates following treatment with lycorine.

Mechanism of Action Studies:

-

Time-of-Addition Assay: This experiment helps to determine the stage of the viral replication cycle that is inhibited by lycorine. The compound is added at different time points before, during, or after viral infection.

-

RdRp Activity Assay: Cell-based reporter assays or in vitro enzymatic assays are used to directly measure the inhibitory effect of lycorine on the activity of viral RdRp.

-

Docking Simulations: Computational models are used to predict the binding interactions between lycorine and viral proteins, such as RdRp.

Caption: General workflow for evaluating the antiviral potential of Lycorine.

Lycorine Derivatives and Structure-Activity Relationship

Research into lycorine derivatives has aimed to enhance antiviral efficacy and reduce toxicity. For instance, derivatives with a phenoxyacyl group at the C-1 position have shown higher efficacy and lower toxicity against EV71 and CAV16 than the parent compound. Structure-activity relationship studies have indicated that the free hydroxyl groups at C-1 and C-2, an intact benzodioxole group, the basic nitrogen, and the C3-C4 double bond are crucial for its antiviral activity.

Toxicity and Challenges

Despite its promising antiviral profile, the clinical development of lycorine is hampered by its inherent toxicity. Symptoms of lycorine poisoning include nausea, vomiting, diarrhea, and convulsions. The therapeutic window for lycorine can be narrow, and its use may be associated with side effects. Overcoming this toxicity, potentially through the development of less toxic derivatives or novel drug delivery systems, remains a significant challenge for its translation into a clinical antiviral agent.

Conclusion

Lycorine is a potent, broad-spectrum antiviral agent with a multifaceted mechanism of action that includes the inhibition of viral RdRp, disruption of viral protein synthesis and nuclear export, and modulation of host signaling pathways. While its clinical potential is currently limited by its toxicity, ongoing research into lycorine derivatives offers a promising avenue for the development of safer and more effective antiviral therapeutics. Further preclinical and clinical investigations are warranted to fully harness the therapeutic power of this natural alkaloid in the fight against a wide range of viral diseases.

References

The Anti-inflammatory Properties of Lycorenine: A Review of Current Knowledge

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the anti-inflammatory properties of Lycorenine. The majority of available research focuses on a related alkaloid, Lycorine, often leading to confusion between the two compounds. This guide addresses the current state of knowledge regarding this compound and highlights the extensive findings on the anti-inflammatory effects of Lycorine for contextual understanding.

This compound: Limited Evidence of Direct Anti-inflammatory Action

Currently, there is a notable scarcity of dedicated studies investigating the anti-inflammatory mechanisms of this compound. One pharmacological study identified that this compound exhibits a vasodepressor mechanism in rats, leading to a dose-dependent decrease in blood pressure and heart rate. The study suggested that this effect might be due to α-adrenergic blockade and a reduction in spontaneous sympathetic nerve activity. While these cardiovascular effects are significant, the research did not directly explore or establish any anti-inflammatory properties of this compound.

Due to the lack of specific data, it is not possible to provide a detailed technical guide on the anti-inflammatory properties of this compound, including quantitative data, experimental protocols, or signaling pathway diagrams as originally requested.

Lycorine: A Closely Related Alkaloid with Well-Documented Anti-inflammatory Effects

In contrast to this compound, the alkaloid Lycorine has been the subject of numerous studies demonstrating its potent anti-inflammatory activities. Understanding the mechanisms of Lycorine can provide a valuable comparative framework and potentially guide future research into this compound.

Lycorine exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

Modulation of Signaling Pathways

NF-κB Signaling Pathway: A primary mechanism of Lycorine's anti-inflammatory action is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response. Lycorine has been shown to prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[1] By stabilizing IκBα, Lycorine prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of pro-inflammatory genes.[1]

STAT3 Signaling Pathway: Lycorine has also been found to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[3] The STAT3 pathway is involved in cytokine signaling and plays a role in chronic inflammation. Lycorine's inhibition of STAT3 phosphorylation contributes to its anti-inflammatory and potential anti-fibrotic effects.

HMGB1/TLRs/NF-κB Pathway: In models of acute lung injury, Lycorine has been shown to attenuate inflammation by targeting the High Mobility Group Box 1 (HMGB1)/Toll-like Receptors (TLRs)/NF-κB signaling cascade. HMGB1 is a damage-associated molecular pattern (DAMP) that can activate TLRs and subsequently the NF-κB pathway, leading to an amplified inflammatory response. Lycorine's ability to interfere with this pathway highlights its potential in treating inflammatory conditions characterized by excessive tissue damage.

Below is a diagram illustrating the inhibitory effect of Lycorine on the NF-κB signaling pathway.

Inhibition of Pro-inflammatory Mediators

Lycorine has been demonstrated to significantly reduce the production of various pro-inflammatory mediators, including:

-

Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

-

Enzymes: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of nitric oxide (NO) and prostaglandins, respectively.

Efficacy in Animal Models of Inflammation

The anti-inflammatory effects of Lycorine have been validated in several preclinical animal models:

-

Carrageenan-induced Paw Edema: Lycorine significantly reduced paw edema in rats, a classic model of acute inflammation.

-

Ovalbumin (OVA)-induced Allergic Asthma: In a mouse model of allergic asthma, Lycorine treatment suppressed airway inflammation, reduced inflammatory cell infiltration, and decreased the levels of Th2 cytokines (IL-4, IL-5, IL-13).

-

Lipopolysaccharide (LPS)-induced Acute Lung Injury: Lycorine protected against LPS-induced lung injury in mice by inhibiting the inflammatory response and oxidative stress.

-

Thioacetamide-induced Hepatic Fibrosis: Lycorine demonstrated a protective effect against liver fibrosis in rats by reducing oxidative stress, inflammation, and inhibiting the STAT3 pathway.

Experimental Protocols for Studying Anti-inflammatory Properties of Lycorine

The following are detailed methodologies for key experiments cited in the literature on Lycorine, which could be adapted for future studies on this compound.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for screening acute anti-inflammatory activity.

-

Animals: Male Wistar rats (180-220 g) are typically used.

-

Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

-

Treatment: Lycorine (or the test compound) is administered intraperitoneally at various doses (e.g., 0.5, 1.0, and 1.5 mg/kg) 30 minutes before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

-

Measurement of Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Measurement of Cytokine Levels in Cell Culture

This in vitro assay assesses the effect of a compound on the production of inflammatory cytokines by immune cells.

-

Cell Line: Murine macrophage cell line RAW 264.7 or human peripheral blood mononuclear cells (PBMCs) are commonly used.

-

Cell Culture and Treatment: Cells are cultured in appropriate media and pre-treated with various concentrations of Lycorine for a specific duration (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

-

Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

Cytokine Measurement: The concentrations of cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: The levels of cytokines in the treated groups are compared to the LPS-stimulated control group to determine the inhibitory effect of the compound.

Below is a workflow diagram for an in vitro anti-inflammatory assay.

Quantitative Data on the Anti-inflammatory Effects of Lycorine

The following tables summarize the quantitative data from various studies on Lycorine.

Table 1: In Vivo Anti-inflammatory Activity of Lycorine in Carrageenan-Induced Paw Edema

| Treatment Group | Dose (mg/kg, i.p.) | Paw Edema Inhibition (%) at 3 hours |

| Lycorine | 0.5 | Not Significant |

| Lycorine | 1.0 | 53.45 |

| Lycorine | 1.5 | 36.42 |

| Indomethacin | 3.0 | 95.70 |

Data adapted from a study on the anti-inflammatory effects of lycorine.

Table 2: Effect of Lycorine on Pro-inflammatory Cytokine Production in LPS-stimulated BV-2 Microglial Cells

| Treatment Group | Concentration (µM) | IL-1β mRNA level (fold change vs. control) | IL-6 mRNA level (fold change vs. control) | TNF-α mRNA level (fold change vs. control) |

| Control | - | 1.0 | 1.0 | 1.0 |

| LPS | - | ~12 | ~25 | ~15 |

| LPS + Lycorine | 1.3 | ~6 | ~10 | ~7 |

| LPS + Lycorine | 2.7 | ~4 | ~7 | ~5 |

| LPS + Lycorine | 5.4 | ~2 | ~4 | ~3 |

Data estimated from graphical representations in a study on the neuroinflammatory impact of lycorine.

Table 3: Effect of Lycorine on Inflammatory Markers in an OVA-induced Asthma Model

| Treatment Group | Dose | Total Inflammatory Cells in BALF (x10^5) | IL-4 in BALF (pg/mL) | IL-5 in BALF (pg/mL) | IL-13 in BALF (pg/mL) |

| Control | - | ~1.0 | ~20 | ~15 | ~25 |

| OVA-induced | - | ~5.0 | ~100 | ~80 | ~120 |

| OVA + Lycorine | Low | ~3.0 | ~60 | ~50 | ~70 |

| OVA + Lycorine | High | ~2.0 | ~40 | ~30 | ~50 |

| OVA + Dexamethasone | - | ~1.5 | ~30 | ~25 | ~40 |

Data estimated from graphical representations in a study on lycorine's effect on airway inflammation.

Conclusion

While there is a significant body of evidence supporting the anti-inflammatory properties of Lycorine, the same cannot be said for this compound. The current scientific literature lacks specific studies on the anti-inflammatory mechanisms of this compound. The detailed information provided on Lycorine, including its effects on key signaling pathways, its ability to inhibit pro-inflammatory mediators, and its efficacy in various animal models, serves to highlight the potential areas of investigation for future research on this compound. Further studies are imperative to determine if this compound shares the anti-inflammatory profile of its close structural relative, Lycorine, and to elucidate its own unique pharmacological properties. Such research would be invaluable for the drug development community in exploring new therapeutic agents for inflammatory diseases.

References

- 1. Lycorine Pre-Treatment Alleviates Microglia Inflammation After Cerebral Ischemia by Inhibiting NF-κB Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lycorine attenuates lipopolysaccharide-induced acute lung injury through the HMGB1/TLRs/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lycorine Ameliorates Thioacetamide-Induced Hepatic Fibrosis in Rats: Emphasis on Antioxidant, Anti-Inflammatory, and STAT3 Inhibition Effects - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Lycorenine: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the pharmacological profile of Lycorenine, an Amaryllidaceae alkaloid. While research on this compound is less extensive than on its close analogue, Lycorine, this document synthesizes the available data on its established vasodepressor effects and explores potential activities such as cholinesterase inhibition, anticancer, and antimalarial properties by referencing data from structurally related compounds. This guide includes detailed experimental protocols for key biological assays, tabulated quantitative data, and visualizations of mechanistic pathways and experimental workflows to support researchers and drug development professionals in the field of natural product pharmacology.

Introduction to this compound and Amaryllidaceae Alkaloids

The Amaryllidaceae family of plants is a rich source of structurally diverse and biologically significant alkaloids, which have been utilized in traditional medicine for centuries. These compounds have yielded clinically important drugs, most notably galanthamine (Razadyne®), a selective acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.

This compound is a member of the lycorine-series of Amaryllidaceae alkaloids. While its pharmacological profile is not as extensively characterized as its prominent relative, Lycorine, existing studies have established its biological activity. This document aims to provide a detailed summary of the known pharmacological effects of this compound, supplemented with data from closely related alkaloids to infer its potential therapeutic applications and guide future research.

Pharmacological Activities of this compound

The primary and most specifically documented pharmacological activity of this compound is its effect on the cardiovascular system. Other potential activities are inferred from studies on the broader class of lycorine-type alkaloids.

Vasodepressor and Cardiovascular Effects

The most robustly documented pharmacological effect of this compound is its ability to lower blood pressure (vasodepressor activity). In vivo studies in anesthetized rats have demonstrated that intravenous administration of this compound (1-10 mg/kg) produces a dose-dependent decrease in blood pressure and heart rate.[1] Repeated injections, however, lead to tachyphylaxis, a diminishing response.[1] Further investigations in rats and dogs have elucidated the mechanism behind this effect. This compound appears to induce hypotension through a combination of α-adrenergic blockade and a reduction in spontaneous sympathetic nerve activity.[1] The observed bradycardia (slowing of heart rate) is suggested to be mediated by an increase in vagal activity.[1]

Cholinesterase Inhibition (Inferred)

Anticancer and Cytotoxic Activity (Inferred)

A substantial body of research has highlighted the potent anticancer properties of Lycorine. It has demonstrated inhibitory activity against a wide range of cancer cell lines, including lymphoma, carcinoma, multiple myeloma, and leukemia. The mechanism of its antitumor effect is complex, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis. Given the structural similarity, it is plausible that this compound may possess similar cytotoxic properties, though this requires direct experimental validation.

Antimalarial Activity (Inferred)

Lycorine and its derivatives have also been investigated for their activity against the malaria parasite, Plasmodium falciparum. Studies have shown that derivatives of Lycorine can exhibit potent antiplasmodial activity. This indicates that the Lycorine scaffold, to which this compound belongs, is a promising starting point for the development of new antimalarial agents.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its closely related analogue, Lycorine.

Table 1: Vasopressor and Cardiovascular Effects of this compound (In Vivo)

| Animal Model | Dose & Route | Observed Effect | Source |

| Anesthetized Rats | 1-10 mg/kg (i.v.) | Dose-related decrease in blood pressure and heart rate. | |

| Anesthetized Rats | 62.5-500 µg (i.a.) | Dose-related decrease in perfusion pressure in hindquarters. | |

| Anesthetized Rats | >1 mg/kg (i.v.) | Blockade of pressor response to sympathetic nerve stimulation. | |

| Conscious Rats | 10-40 mg/kg (p.o.) | Decrease in blood pressure. | |

| Anesthetized Dogs | 5-10 mg/kg (i.v.) | Decrease in blood pressure. |

Table 2: Cholinesterase Inhibitory Activity of Related Alkaloid Lycorine and its Derivatives

| Compound | Enzyme | IC50 Value (µM) | Source |

| Lycorine | eeAChE | 213 | |

| 1-O-Acetyllycorine | AChE | 0.96 | |

| 2-O-tert-butyldimethylsilyl-1-O-(methylthio)methyllycorine | hAChE | 11.40 | |

| 2-O-tert-butyldimethylsilyl-1-O-(methylthio)methyllycorine | hBChE | 4.17 |

Note: eeAChE refers to electric eel acetylcholinesterase; hAChE and hBChE refer to the human enzymes.

Table 3: Representative Cytotoxic Activity of Related Alkaloid Lycorine

| Cancer Cell Line | Cell Type | IC50 Value (µM) | Source |

| AGS | Gastric Cancer | < 0.5 | |

| U87MG | Human Glioblastoma | 1.13 | |

| Hep-G2 | Human Hepatocellular Carcinoma | 3.42 |

Mechanism of Action and Signaling Pathways

Vasodepressor Mechanism of this compound

The hypotensive effect of this compound is primarily attributed to its interaction with the sympathetic nervous system. It acts as an antagonist at α-adrenergic receptors, preventing vasoconstriction mediated by catecholamines. Concurrently, it reduces the central sympathetic outflow, further contributing to the relaxation of blood vessels and a decrease in blood pressure.

Caption: Proposed mechanism for the vasodepressor effect of this compound.

General Mechanism: Cholinesterase Inhibition

While not yet confirmed for this compound itself, many Amaryllidaceae alkaloids function by inhibiting acetylcholinesterase (AChE). AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, these alkaloids increase the concentration and duration of acetylcholine, enhancing cholinergic neurotransmission. This mechanism is central to their use in treating Alzheimer's disease.

Caption: General mechanism of acetylcholinesterase (AChE) inhibition by Amaryllidaceae alkaloids.

Experimental Protocols

Detailed methodologies for key assays relevant to the pharmacological profiling of this compound and related alkaloids are provided below.

General Experimental Workflow

The screening of a natural product like this compound typically follows a standardized workflow from isolation to the determination of biological activity.

Caption: General experimental workflow for the pharmacological evaluation of this compound.

Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by quantifying the production of thiocholine, which reacts with Ellman's reagent (DTNB) to produce a yellow-colored product.

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in buffer

-

14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

-

Acetylcholinesterase (AChE) solution (1 U/mL in buffer)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader (412 nm)

Procedure:

-

Plate Setup: In a 96-well plate, add the following to designated wells:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL Solvent + 10 µL Water.

-

Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL Solvent.

-

Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution (at various concentrations).

-

-

Pre-incubation: Mix the contents of the wells gently and incubate the plate for 10 minutes at 25°C.

-

Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

-

Data Analysis: Calculate the rate of reaction (V) for each well. The percent inhibition is calculated as: [(V_control - V_inhibitor) / V_control] * 100. Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay assesses cell viability by measuring the metabolic conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

-

Cancer cell line of interest (e.g., HepG2, A549)

-

Complete culture medium

-

Test compound (this compound)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include vehicle control wells. Incubate for a desired period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, remove the medium containing the compound. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration to determine the IC50 value.

Protocol 3: Antiplasmodial Assay (SYBR Green I-based Assay)

This fluorescence-based assay measures the proliferation of Plasmodium falciparum by quantifying the parasite DNA, which binds to the SYBR Green I dye. Since mature red blood cells are anucleated, the fluorescence signal is proportional to parasite growth.

Materials:

-

Synchronized P. falciparum culture (ring-stage)

-

Human red blood cells (RBCs)

-

Complete parasite culture medium (e.g., RPMI-1640)

-

Test compound (this compound)

-

Lysis buffer (containing Triton X-100, saponin, EDTA)

-

SYBR Green I dye (diluted in lysis buffer)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

-

Plate Setup: Prepare serial dilutions of the test compound in a 96-well plate.

-

Parasite Addition: Add parasite culture (e.g., at 1% parasitemia and 2% hematocrit) to each well. Include drug-free (positive growth) and parasite-free (negative growth) controls.

-

Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).

-

Lysis and Staining: Add SYBR Green I lysis buffer to each well. Mix and incubate in the dark at room temperature for at least 1 hour (or overnight at 4°C).

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate wavelengths.

-

Data Analysis: Subtract the background fluorescence from all wells. Calculate the percent inhibition relative to the drug-free control. Plot percent inhibition against the logarithm of the drug concentration to determine the IC50 value.

Conclusion and Future Directions

This compound, an alkaloid from the Amaryllidaceae family, has clearly demonstrated vasodepressor activity in vivo, operating through a mechanism involving α-adrenergic blockade and reduced sympathetic outflow. While direct evidence for its efficacy in other therapeutic areas is currently limited, the well-documented anticancer, antimalarial, and cholinesterase inhibitory activities of its close structural relative, Lycorine, strongly suggest that this compound represents a valuable chemical scaffold for further investigation.

Future research should focus on:

-

Systematic Screening: Conducting comprehensive in vitro screening of pure this compound to determine its IC50 values against a panel of cancer cell lines, Plasmodium falciparum strains, and both acetyl- and butyrylcholinesterase.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound derivatives to explore how chemical modifications impact its biological activities and selectivity.

-

Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound for any confirmed biological activities.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel drug candidates for cardiovascular, neurodegenerative, or infectious diseases.

References

- 1. Pharmacological studies of this compound, an alkaloid of Lycoris radiata Herb.: Vasodepressor mechanism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of lycorine derivatives as dual inhibitors of human acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

Lycorenine Target Identification in Neuronal Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The vast majority of available scientific literature focuses on lycorine , a structurally related Amaryllidaceae alkaloid. Data specifically for lycorenine is exceptionally scarce. This guide therefore presents a comprehensive overview of the known targets and mechanisms of lycorine in the context of neuronal disorders, which may serve as a valuable proxy for initiating research into this compound. The structural similarities between these molecules suggest potential overlap in their biological activities, but direct experimental validation for this compound is imperative.

Introduction

Neuronal disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health burden. A key strategy in the development of novel therapeutics is the identification of small molecules that can modulate specific protein targets implicated in the pathophysiology of these diseases. This compound, an alkaloid from the Amaryllidaceae family, belongs to a class of compounds known for their diverse biological activities. While research on this compound itself is limited, extensive studies on the closely related alkaloid, lycorine, have revealed several potential targets and mechanisms relevant to neuronal disorders. This technical guide provides an in-depth overview of these findings, focusing on target identification methodologies, key molecular targets, and the signaling pathways involved.

Methodologies for Target Identification

The identification of the direct molecular targets of a small molecule like this compound is a critical step in understanding its mechanism of action. Several powerful techniques are employed for this purpose.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This method involves immobilizing the small molecule (the "bait") onto a solid support to capture its binding partners ("prey") from a complex biological sample, such as a neuronal cell lysate. The captured proteins are then identified by mass spectrometry.[1][2][3]

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that leverages the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis.[4][5] Changes in protein stability in the presence of the compound are detected by techniques like SDS-PAGE or mass spectrometry.

Cellular Thermal Shift Assay (CETSA)

CETSA is another label-free technique that assesses target engagement in a cellular context. It is based on the principle that a protein's thermal stability is altered upon ligand binding. By heating cell lysates or intact cells to various temperatures, the aggregation temperature of a target protein can be determined, and a shift in this temperature in the presence of a compound indicates direct binding.

Potential Molecular Targets of Lycorine in Neuronal Disorders

Based on studies of lycorine, several key proteins and pathways have been identified as potential targets relevant to the treatment of neuronal disorders.

Acetylcholinesterase (AChE)

A primary target of lycorine and its derivatives is Acetylcholinesterase (AChE), a key enzyme in the cholinergic system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a major therapeutic strategy for Alzheimer's disease, as it helps to restore cholinergic neurotransmission and improve cognitive function.

Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a serine/threonine kinase that is implicated in the pathophysiology of several neuronal disorders, including Alzheimer's disease and mood disorders. While direct inhibition by lycorine is not definitively established, other Amaryllidaceae alkaloids have shown inhibitory activity against GSK-3β.

Components of Inflammatory and Apoptotic Pathways

Lycorine has been shown to modulate key signaling pathways involved in neuroinflammation and apoptosis, processes that are central to the progression of many neuronal disorders.

Signaling Pathways Modulated by Lycorine

Lycorine exerts its effects on neuronal cells by modulating several interconnected signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. In neuronal disorders, chronic activation of NF-κB in glial cells and neurons contributes to neuroinflammation and neuronal damage. Lycorine has been shown to inhibit the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process in the development and homeostasis of the nervous system. However, excessive apoptosis contributes to neuronal loss in neurodegenerative diseases. Lycorine has been demonstrated to induce apoptosis in various cell types, often through the intrinsic (mitochondrial) pathway. This pro-apoptotic effect could be relevant in the context of targeting aberrant cell survival in conditions like glioblastoma.

Nrf2-Mediated Oxidative Stress Response

Oxidative stress is a major contributor to neuronal damage in a wide range of neurological conditions. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a primary cellular defense mechanism against oxidative stress. Some studies suggest that compounds with structures similar to lycorine can modulate this pathway, leading to the expression of antioxidant enzymes.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of lycorine. It is important to reiterate that these values are for lycorine and should be considered as a starting point for the investigation of this compound.

| Target Enzyme | Compound | IC50 Value | Source Organism of Enzyme | Reference |

| Acetylcholinesterase (AChE) | Lycorine | 213 ± 1 µM | Electric Eel | |

| Acetylcholinesterase (hAChE) | 2-O-tert-butyldimethylsilyl-1-O-(methylthio)methyllycorine | 11.40 ± 0.66 μM | Human | |

| Butyrylcholinesterase (hBChE) | 2-O-tert-butyldimethylsilyl-1-O-(methylthio)methyllycorine | 4.17 ± 0.29 μM | Human |

| Cell Line | Compound | IC50 Value | Assay | Reference |

| C6 Glioma Cells | Lycorine | 2.85 μM (48h) | Cell Growth Inhibition | |

| SH-SY5Y Neuroblastoma | Lycorine (in the presence of 2 µM Aβ) | ~8 µM (protective effect) | Cell Viability | |

| A549 (Lung Carcinoma) | Lycorine | Varies with time (e.g., ~16 µM at 24h) | MTT Assay |

| Parameter | Compound | Kd Value | Method | Reference |

| SCAP Inhibition | Lycorine | 15.24 nM | Not specified |

Experimental Protocols

The following are generalized protocols for the key experimental techniques mentioned in this guide, adapted for the investigation of this compound. Specific parameters should be optimized for each experimental setup.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory effect of this compound on AChE activity.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, this compound solution at various concentrations, and AChE solution.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate ATCI.

-

Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

NF-κB Reporter Assay

Objective: To assess the effect of this compound on NF-κB transcriptional activity in neuronal cells.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) stably or transiently transfected with an NF-κB luciferase reporter plasmid.

-

Cell culture medium and supplements.

-

This compound stock solution.

-

Inducing agent (e.g., TNF-α or LPS).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the transfected neuronal cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB inducing agent (e.g., TNF-α) for a defined period (e.g., 6-8 hours).

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer. The light output is proportional to the NF-κB transcriptional activity.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

-

Calculate the percentage of inhibition of NF-κB activity by this compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if this compound induces apoptosis in neuronal cells.

Materials:

-

Neuronal cell line (e.g., primary neurons or SH-SY5Y).

-

This compound stock solution.

-

Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

Flow cytometer.

Procedure:

-

Treat neuronal cells with different concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Harvest the cells (including any floating cells in the medium).

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot for Nrf2 Activation

Objective: To investigate if this compound promotes the nuclear translocation of Nrf2.

Materials:

-

Neuronal cells.

-

This compound stock solution.

-

Cell lysis buffer and nuclear/cytoplasmic extraction kit.

-

Primary antibodies against Nrf2 and a loading control (e.g., β-actin for total lysate, Lamin B1 for nuclear fraction).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Western blotting equipment.

Procedure:

-

Treat neuronal cells with this compound for various time points.

-

Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial kit.

-

Determine the protein concentration of each fraction.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against Nrf2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the nuclear Nrf2 level to the nuclear loading control (Lamin B1). An increase in nuclear Nrf2 indicates activation of the pathway.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways potentially modulated by lycorine, which may be relevant for this compound.

Caption: Workflow for this compound Target Identification.

Caption: NF-κB Pathway Inhibition by Lycorine.

Caption: Mitochondrial Apoptosis Pathway by Lycorine.

Caption: Nrf2-Mediated Oxidative Stress Response.

Conclusion and Future Directions

The available evidence for lycorine strongly suggests that it modulates several targets and pathways of high relevance to neuronal disorders. Its inhibitory effect on acetylcholinesterase, a validated target in Alzheimer's disease, is particularly noteworthy. Furthermore, its ability to suppress neuroinflammation via the NF-κB pathway and potentially mitigate oxidative stress highlights its multi-target potential.

The critical next step is to conduct a comprehensive investigation specifically into This compound . This should include:

-

Direct Target Identification: Employing unbiased, modern proteomics techniques such as DARTS and CETSA with this compound in neuronal cell models to identify its direct binding partners.

-

Quantitative Binding and Inhibition Assays: Determining the binding affinities (Kd) and inhibitory concentrations (IC50) of this compound for the identified targets.

-

In Vitro and In Vivo Validation: Validating the functional consequences of this compound-target interactions in cellular and animal models of neuronal disorders.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to optimize potency and selectivity for desired targets.

By systematically addressing these research questions, the therapeutic potential of this compound for the treatment of neuronal disorders can be thoroughly evaluated, paving the way for the development of novel and effective therapies.

References

- 1. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. benchchem.com [benchchem.com]

- 4. A Comparative Study between Lycorine and Galantamine Abilities to Interact with AMYLOID β and Reduce In Vitro Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo anticancer activity of Lycorine in prostate cancer by inhibiting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cytostatic Effects of Lycorenine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycorenine, a naturally occurring alkaloid predominantly isolated from plants of the Amaryllidaceae family, has garnered significant attention within the scientific community for its diverse pharmacological activities. Among its promising therapeutic properties, the anticancer effects of this compound are of particular interest. This alkaloid has demonstrated the ability to inhibit the proliferation of a wide array of cancer cells, both in laboratory settings and in preclinical animal models.[1][2][3] While in some instances this compound induces programmed cell death (apoptosis), a substantial body of evidence highlights its potent cytostatic effects, wherein it halts the growth and division of cancer cells without necessarily triggering immediate cell death.[4][5] This technical guide provides a comprehensive overview of the cytostatic mechanisms of this compound, detailing the signaling pathways involved, quantitative data on its efficacy, and the experimental protocols used to elucidate these effects.

Quantitative Data on the Cytostatic Efficacy of this compound

The potency of a potential anticancer agent is a critical parameter in drug development. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound across various cancer cell lines and its impact on cell cycle distribution, providing a quantitative basis for its cytostatic activity.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

| Cancer Type | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |

| Colorectal Cancer | HCT116 | 72 | 1.4 | |

| Colorectal Cancer | SW480 | 72 | 1.3 | |

| Colorectal Cancer | HT-29 | 48 | 0.8 | |

| Leukemia | HL-60 | Not Specified | 1 | |

| Leukemia | K562 | 72 | 7.5 | |

| Breast Cancer | MCF-7 | 48 | 0.5 - 2 | |

| Breast Cancer | MDA-MB-231 | 48 | 5 - 10 | |

| Breast Cancer | BT-549 | 48 | 1.1 | |

| Lung Cancer | A549 | 48 | 1.0 | |

| Lung Cancer | H1299 | 48 | 0.9 | |

| Ovarian Cancer | SK-OV-3 | 72 | 3.0 | |

| Ovarian Cancer | A2780 | 48 | 1.2 | |

| Gastric Cancer | AGS | 48 | 0.8 | |

| Cervical Cancer | HeLa | 48 | 0.9 | |

| Osteosarcoma | Saos-2 | 48 | 1.2 | |

| Osteosarcoma | U2OS | 24 | 1.4 | |

| Pancreatic Cancer | Panc-1 | 72 | 1.0 |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| K562 | Not Specified | Not Specified | Increased | Decreased | Not Specified | |

| KM3 | Not Specified | Not Specified | Increased | Decreased | Not Specified | |

| HCT116 | Not Specified | Not Specified | Not Specified | Decreased | Increased | |

| LoVo | Not Specified | Not Specified | Not Specified | Increased | Increased | |

| HL-60 | Not Specified | Not Specified | Decreased | Decreased | Increased | |

| DU145 | 5, 10 | 24 | Decreased | Decreased | Increased | |

| PC3 | 5, 10 | 24 | Decreased | Decreased | Increased |

Signaling Pathways Modulated by this compound

This compound exerts its cytostatic effects by modulating a complex network of intracellular signaling pathways that govern cell cycle progression, proliferation, and survival.

Cell Cycle Arrest

A primary mechanism of this compound's cytostatic action is the induction of cell cycle arrest. This process is orchestrated through the modulation of key regulatory proteins:

-

G0/G1 Phase Arrest: In several cancer cell lines, including human chronic myelocytic leukemia (K562) and multiple myeloma (KM3) cells, this compound induces arrest in the G0/G1 phase of the cell cycle. This is achieved by downregulating the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4). The reduction in the cyclin D1/CDK4 complex leads to decreased phosphorylation of the retinoblastoma protein (Rb), which in turn prevents the release of E2F transcription factors required for entry into the S phase. Additionally, this compound has been shown to upregulate the expression of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, further contributing to G0/G1 arrest.

-

G2/M Phase Arrest: this compound can also induce cell cycle arrest at the G2/M checkpoint, as observed in colorectal cancer cells (HCT116 and LoVo), prostate cancer cells (DU145 and PC3), and leukemia cells (HL-60). This is often associated with the downregulation of cyclin D1 and the upregulation of p21.

-

S Phase Arrest: In LoVo colorectal cancer cells, this compound has been observed to induce arrest in the S phase, in addition to the G2/M phase.

Inhibition of Pro-Survival Signaling Pathways

This compound's cytostatic effects are also mediated by its ability to inhibit key signaling pathways that promote cancer cell growth and survival:

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and metabolism. This compound has been shown to suppress the PI3K/Akt pathway in bladder cancer cells, leading to an increase in the expression of the tumor suppressor PTEN, a negative regulator of Akt.

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3, is a key regulator of cell proliferation, survival, and metastasis. This compound has been demonstrated to inhibit the JAK2/STAT3 signaling pathway in osteosarcoma and breast cancer cells. It achieves this by enhancing the expression of SH2 domain-containing phosphatase 1 (SHP-1), which dephosphorylates and inactivates STAT3. This leads to the downregulation of STAT3 target genes involved in cell survival (e.g., Mcl-1, Bcl-xL) and metastasis (e.g., MMP-2, MMP-9).

Activation of Stress-Related Pathways

In some cellular contexts, this compound's cytostatic effects are linked to the activation of cellular stress responses:

-

ROS/p38 and AKT Signaling: In colorectal cancer cells, this compound has been found to induce the accumulation of reactive oxygen species (ROS). This increase in ROS can activate the p38 MAPK and AKT signaling pathways, which have been implicated in the induction of cytostatic effects by some anticancer agents.

Targeting the Actin Cytoskeleton

Beyond its influence on signaling cascades, this compound has been shown to directly impact the structural components of the cell. In cancer cells that are resistant to apoptosis, this compound exhibits cytostatic effects by impairing the organization of the actin cytoskeleton. This disruption inhibits cell migration and proliferation, offering a valuable mechanism for combating cancers that have developed resistance to apoptosis-inducing therapies.

Visualizing this compound's Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the cytostatic effects of this compound.

Caption: this compound-induced G0/G1 cell cycle arrest pathway.

Caption: Inhibition of the JAK/STAT pathway by this compound.

Caption: Experimental workflow for cytostatic effect analysis.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are standard protocols for key experiments used to investigate the cytostatic effects of this compound.

Cell Viability Assay (Resazurin-Based)

This assay measures the metabolic activity of viable cells to determine the cytotoxic or cytostatic potential of a compound.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

96-well clear-bottom, black-walled plates

-

This compound stock solution (e.g., in DMSO)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader with fluorescence capabilities (Ex/Em: ~560/590 nm)

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound or vehicle control (e.g., medium with DMSO) to the respective wells. Include wells with medium only as a blank control.

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 10 µL of the Resazurin working solution to each well and incubate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank reading.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the distribution of cells in the different phases of the cell cycle.

-

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound stock solution

-

PBS

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (including a vehicle control) for the desired duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with ice-cold PBS.

-

Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet gently and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing at a low speed.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence of PI.

-

Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the levels of specific proteins involved in the signaling pathways affected by this compound.

-

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Cyclin D1, CDK4, p21, p-STAT3, STAT3, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Lyse the cell pellets in ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling them in Laemmli sample buffer.

-